molecular formula C9H18O B108113 2,6-Dimethylheptan-3-one CAS No. 19549-83-8

2,6-Dimethylheptan-3-one

Cat. No.: B108113
CAS No.: 19549-83-8
M. Wt: 142.24 g/mol
InChI Key: HFNWDYQEGABWQS-UHFFFAOYSA-N
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Description

Significance of Branched-Chain Ketones in Organic Chemistry

Branched-chain ketones represent a significant class of organic compounds characterized by a carbonyl group flanked by branched alkyl chains. ontosight.ai This structural feature imparts distinct physical and chemical properties compared to their linear counterparts. The branching can influence boiling points, solubility, and reactivity. ontosight.aipressbooks.pub In organic synthesis, branched-chain ketones are valuable intermediates for creating more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai Their structure can introduce steric hindrance, which can be exploited to achieve regioselectivity in certain chemical reactions.

Furthermore, branched-chain ketones have been investigated for their applications as solvents, particularly for substances with challenging solubility profiles in organic coatings. dtic.mil The photochemical reactivity of some branched-chain ketones has also been a subject of study, particularly in the context of environmental chemistry and atmospheric reactions. dtic.mil The diverse properties stemming from their varied structures make them a versatile class of compounds in both industrial and research settings. ontosight.ai

Overview of Research Trajectories for 2,6-Dimethylheptan-3-one

Research involving this compound has primarily focused on its role as a synthetic building block and its behavior in various chemical transformations. One significant area of investigation is its use in oxidation reactions, such as the Baeyer-Villiger reaction, which converts ketones into esters. brainly.combrainly.com Studies of this reaction with this compound provide insights into migratory aptitudes of alkyl groups, a fundamental concept in organic reaction mechanisms. brainly.com

The synthesis of this compound itself is another research avenue. Methods include the oxidation of the corresponding secondary alcohol, 2,6-dimethylheptan-3-ol, and Grignard reactions followed by oxidation. ontosight.ainih.gov These synthetic studies aim to develop efficient and selective methods for its preparation.

In the field of analytical chemistry, methodologies have been developed for the separation and analysis of this compound. For instance, reverse-phase high-performance liquid chromatography (HPLC) methods have been established to analyze this compound, which is relevant for purity assessment and reaction monitoring. sielc.com Spectroscopic characterization, including mass spectrometry and infrared spectroscopy, provides foundational data for its identification and structural elucidation. nist.govnist.govnih.gov

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is driven by several key objectives. A primary goal is to utilize it as a model substrate to explore fundamental principles of organic reactivity. The study of its behavior in reactions like the Baeyer-Villiger oxidation helps to refine predictive models for reaction outcomes based on substrate structure. brainly.combrainly.com

Another objective is the development of novel synthetic methodologies. By using this compound as a precursor, researchers aim to construct more elaborate molecular architectures. researchgate.net This includes its potential as a starting material for synthesizing chiral compounds and other molecules with specific stereochemistry.

Furthermore, research aims to expand the analytical toolkit for ketones. Developing robust analytical methods for compounds like this compound contributes to the broader field of chemical analysis, enabling better quality control and characterization of chemical products. sielc.com The generation of comprehensive spectroscopic data for this compound, available in databases like the NIST Chemistry WebBook, serves as a crucial reference for the scientific community. nist.govnist.gov

Data Tables

Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound nist.govnih.gov
CAS Number 19549-83-8 nist.gov
Molecular Formula C₉H₁₈O nist.gov
Molecular Weight 142.24 g/mol ontosight.ai
Boiling Point ~160-180 °C
LogP (Octanol/Water Partition Coefficient) 2.76
Solubility Limited in water, soluble in organic solvents ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylheptan-3-one
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InChI

InChI=1S/C9H18O/c1-7(2)5-6-9(10)8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
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InChI Key

HFNWDYQEGABWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20173220
Record name 2,6-Dimethylheptan-3-one
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Molecular Weight

142.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19549-83-8
Record name 2,6-Dimethyl-3-heptanone
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Record name 2,6-Dimethyl-3-heptanone
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Record name 2,6-Dimethylheptan-3-one
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Record name 2,6-dimethylheptan-3-one
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Record name 2,6-DIMETHYLHEPTAN-3-ONE
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Synthetic Methodologies and Advanced Approaches for 2,6 Dimethylheptan 3 One

Historical and Classical Synthetic Routes

Classical organic synthesis provides robust and well-documented pathways to ketones like 2,6-dimethylheptan-3-one. These methods often involve organometallic reagents or strong oxidative conditions.

Grignard reagents, organomagnesium halide compounds (R-Mg-X), are powerful nucleophiles widely used for creating new carbon-carbon bonds. wikipedia.org Their reaction with electrophilic carbonyl derivatives and nitriles represents a fundamental approach to ketone synthesis. The carbon atom bonded to magnesium is highly nucleophilic and readily attacks partially positive carbon centers in functional groups like esters and nitriles. purdue.eduyoutube.com

The reaction of a Grignard reagent with an ester or a nitrile is a classical method for ketone synthesis. When a Grignard reagent attacks an ester, it initially forms a tetrahedral intermediate which then collapses to produce a ketone. udel.edu However, the resulting ketone is often more reactive than the starting ester, leading to a second Grignard addition and the formation of a tertiary alcohol as the major product. youtube.comudel.edu

Nitriles, on the other hand, react with Grignard reagents to form an intermediate imine salt. This salt is stable to further Grignard addition and is hydrolyzed during aqueous workup to yield the desired ketone. study.com This makes the nitrile route a more direct and controllable method for synthesizing ketones.

For the specific synthesis of this compound, two primary Grignard disconnection approaches are possible. These routes involve the reaction of an appropriate Grignard reagent with a suitable nitrile to form the target ketone's carbon skeleton.

Interactive Table: Grignard Synthesis Routes for this compound

RouteGrignard ReagentNitrile SubstrateDescription
A Isopentylmagnesium bromideIsobutyronitrileThis route involves the nucleophilic attack of the isopentyl Grignard reagent on the carbon atom of the nitrile group in isobutyronitrile.
B Isopropylmagnesium bromide4-MethylpentanenitrileIn this alternative, the isopropyl Grignard reagent acts as the nucleophile, attacking the nitrile carbon of 4-methylpentanenitrile.

The synthesis of sterically hindered or branched ketones like this compound using Grignard reagents requires careful optimization to maximize yield and prevent side reactions. When using esters, preventing the second addition to form a tertiary alcohol is the primary challenge. udel.edu Classical optimization strategies include:

Low Temperatures: Conducting the reaction at very low temperatures decreases the reactivity of the intermediate ketone, allowing for its isolation before a second Grignard reagent can attack.

Slow Reagent Addition: Adding the Grignard reagent slowly (drop-wise) to the ester solution ensures that its concentration remains low, favoring the initial reaction while minimizing the subsequent attack on the newly formed ketone. udel.edu

Use of Nitriles: As mentioned, employing a nitrile substrate is an inherent optimization, as the intermediate does not readily react with a second equivalent of the Grignard reagent, thus providing the ketone directly upon hydrolysis. study.com

Modern advancements, though outside the classical scope, have introduced reagents like Weinreb amides that effectively stop the reaction at the ketone stage, even at ambient temperatures.

An alternative and highly effective strategy for synthesizing this compound is the oxidation of its corresponding secondary alcohol, 2,6-dimethylheptan-3-ol. nih.govchemspider.com This approach relies on the selection of an appropriate oxidizing agent that can efficiently convert the hydroxyl group into a carbonyl group without cleaving carbon-carbon bonds.

The Jones oxidation is a prominent and historically significant method for oxidizing secondary alcohols to ketones. organic-chemistry.org The reagent, known as the Jones reagent, is a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, typically used with acetone (B3395972) as a co-solvent. wikipedia.org This oxidation is generally rapid, exothermic, and provides high yields for the conversion of secondary alcohols. wikipedia.org

The mechanism involves the formation of a chromate (B82759) ester from the alcohol and chromic acid (formed in situ). A base, such as water, then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of a chromium(IV) species and the formation of the ketone. organic-chemistry.org

Reaction: 2,6-Dimethylheptan-3-ol + Jones Reagent (CrO₃/H₂SO₄/Acetone) → this compound

The green color of the resulting chromium(III) species provides a visual indication that the oxidation has occurred. organic-chemistry.org While effective, the carcinogenicity of chromium(VI) compounds has led to a decline in the use of this method. wikipedia.org

Concerns over the toxicity of chromium-based oxidants have driven the development of milder and more environmentally benign alternatives. These methods often rely on catalytic amounts of a transition metal and a stoichiometric co-oxidant. This process is frequently referred to as alcohol dehydrogenation.

Several catalytic systems have been explored for the selective oxidation of secondary alcohols:

Palladium-Based Catalysis: Palladium catalysts, often supported on materials like carbon (Pd/C), can effectively oxidize alcohols to ketones using molecular oxygen or air as the ultimate oxidant. organic-chemistry.org This approach is considered a "green" alternative, with water being the only byproduct.

Ruthenium-Based Catalysis: Ruthenium complexes are also powerful catalysts for alcohol dehydrogenation. These reactions can be performed under various conditions, often using other organic molecules as hydrogen acceptors.

Other Milder Reagents: While still chromium-based, reagents such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) were developed as milder alternatives to the Jones reagent, allowing for oxidations under less acidic conditions. organic-chemistry.org

These catalytic methods offer advantages in terms of reduced toxic waste and higher selectivity, making them attractive for modern synthetic applications.

Interactive Table: Comparison of Oxidation Methods for 2,6-Dimethylheptan-3-ol

MethodReagent(s)Typical ConditionsAdvantagesDisadvantages
Jones Oxidation CrO₃, H₂SO₄, H₂OAcetone, 0°C to RTHigh yield, inexpensive, fast reaction. wikipedia.orgHighly toxic and carcinogenic Cr(VI) waste, strongly acidic. wikipedia.org
PCC/PDC Oxidation Pyridinium Chlorochromate / Pyridinium DichromateDichloromethane (DCM)Milder than Jones, less acidic. organic-chemistry.orgStill uses toxic Cr(VI), more expensive.
Catalytic Dehydrogenation Pd/C or Ru complexVaries (e.g., Toluene, heat)Catalytic, often uses air as oxidant, "greener". organic-chemistry.orgMay require higher temperatures or pressures, catalyst cost.

Oxidation-Mediated Pathways

Contemporary and Emerging Synthetic Strategies

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing aromatic ketones. wikipedia.orgsigmaaldrich.com This electrophilic aromatic substitution reaction traditionally involves the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org While the classical application is for aromatic substrates, its extension to aliphatic compounds, particularly branched alkanes like 2,6-dimethylheptane (B94447), represents a challenging yet direct approach to synthesizing ketones like this compound.

The reaction mechanism proceeds through the formation of a highly reactive acylium ion (R-C=O⁺), generated from the interaction between the acyl chloride and the Lewis acid catalyst. sigmaaldrich.com This electrophile can then, in principle, react with a C-H bond of a branched alkane. However, alkanes are generally poor nucleophiles, and their C-H bonds are notoriously unreactive, necessitating harsh reaction conditions. The reaction with 2,6-dimethylheptane would theoretically involve the abstraction of a hydride ion from a tertiary carbon by the acylium ion or the Lewis acid, creating a carbocation on the alkane. This carbocation could then be attacked by the nucleophilic species. A more plausible pathway under Friedel-Crafts conditions is the direct attack of the acylium ion on a C-H bond.

For the synthesis of this compound, the reaction would theoretically involve 2,6-dimethylheptane and propanoyl chloride. The regioselectivity of such a reaction would be a significant challenge, as the alkane possesses multiple secondary and tertiary C-H bonds that could potentially react.

Table 1: Reactants and Conditions for Friedel-Crafts Acylation
ReactantRoleCatalystPotential Product
2,6-DimethylheptaneAlkyl SubstrateAlCl₃ (Lewis Acid)This compound
Propanoyl ChlorideAcylating Agent

A major limitation of this approach is the propensity for carbocation rearrangements in the alkane substrate, which could lead to a mixture of isomeric ketone products. Furthermore, the strong Lewis acids required can promote side reactions such as cracking and polymerization of the alkane. wikipedia.org

Hydroformylation, also known as the oxo process, is a large-scale industrial method for producing aldehydes from alkenes by adding a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. wikipedia.orgmt.comlibretexts.org This process utilizes synthesis gas (a mixture of carbon monoxide and hydrogen) and is catalyzed by transition metal complexes, typically of cobalt or rhodium. wikipedia.orgmdpi.com For the synthesis of this compound, a two-step sequence involving hydroformylation followed by oxidation presents a viable industrial route.

The first step would involve the hydroformylation of a suitable branched alkene, such as 2,6-dimethylhept-2-ene. The reaction conditions, including pressure, temperature, and catalyst choice, are critical for controlling the regioselectivity, favoring the formation of the desired aldehyde isomer. libretexts.org Rhodium-based catalysts, often modified with phosphine (B1218219) ligands, are generally more active and selective than cobalt catalysts, allowing for milder reaction conditions. wikipedia.orggoogleapis.com

Step 1: Hydroformylation

Alkene: 2,6-Dimethylhept-3-ene

Reagents: Carbon Monoxide (CO), Hydrogen (H₂)

Catalyst: Rhodium or Cobalt complex (e.g., HCo(CO)₄ or a Rh-phosphine complex)

Product: 2,6-Dimethylheptan-3-al

Following the synthesis of the aldehyde, the second step is its oxidation to the target ketone, this compound. This transformation can be achieved through various oxidation methods. Catalytic oxidation using air or oxygen in the presence of a metal catalyst is an economically attractive option for industrial-scale production.

Achieving high chemo- and regioselectivity is a primary goal in the synthesis of a specific structural isomer like this compound. Regioselectivity, in this context, refers to controlling the position of the carbonyl group within the carbon skeleton.

One strategy to achieve this is through the directed oxidation of a specific alcohol precursor. For instance, the selective oxidation of 2,6-dimethylheptan-3-ol would yield exclusively this compound. The synthesis of this specific alcohol could be accomplished via a Grignard reaction between isobutylmagnesium bromide and isobutyraldehyde.

Another approach involves the hydroboration-oxidation of a specific alkene. The hydroboration of 2,6-dimethylhept-3-ene, followed by oxidation under basic conditions with hydrogen peroxide, would yield the corresponding alcohol, 2,6-dimethylheptan-4-ol. Subsequent oxidation would then produce the ketone. The choice of alkene precursor is therefore crucial for determining the final position of the carbonyl group.

Modern synthetic methods focus on developing catalysts that can direct reactions to a specific site on a molecule. rsc.orgresearchgate.netmdpi.com For instance, in the context of hydroformylation, the ligand design around the metal center (e.g., rhodium) plays a crucial role in influencing which carbon of the double bond receives the formyl group, thereby controlling the regioselectivity of the resulting aldehyde. organic-chemistry.org

Challenges and Optimization in this compound Synthesis

Grignard reactions are a powerful tool for C-C bond formation but are often plagued by side reactions. mnstate.edu In a potential synthesis of a precursor for this compound, such as the reaction of an isobutyl Grignard reagent with an appropriate electrophile, the formation of byproducts can lower the yield. The Grignard reagent (RMgX) is a strong nucleophile but also a very strong base. masterorganicchemistry.com

One significant side reaction is elimination, particularly when the Grignard reagent is sterically hindered or reacts with a sterically hindered substrate. The isobutyl Grignard reagent, for example, can act as a base, abstracting a proton and leading to the formation of an alkene. This can result in the formation of isobutylene (B52900) as a byproduct. Another common byproduct in Grignard reactions is the formation of a coupling product, such as biphenyl (B1667301) when using phenylmagnesium bromide, which arises from the reaction between the Grignard reagent and any unreacted alkyl halide. libretexts.org

Table 2: Mitigation Strategies for Grignard Byproducts
ByproductCauseMitigation Strategy
IsobutyleneElimination reaction (basicity of Grignard reagent)Use lower reaction temperatures; slow addition of reagents.
Wurtz Coupling Products (e.g., 2,5-Dimethylhexane)Reaction of Grignard with unreacted alkyl halideEnsure magnesium is in excess; slow addition of alkyl halide during Grignard formation.
Products from reaction with H₂OReaction with acidic protons from waterUse scrupulously dried glassware and anhydrous solvents. mnstate.edu

In catalytic processes like hydroformylation, catalyst deactivation is a significant industrial challenge that leads to a loss of activity and/or selectivity over time. youtube.com This deactivation can occur through several mechanisms, including poisoning, coking or fouling, and thermal degradation. youtube.comyoutube.com

Poisoning: This occurs when impurities in the feedstock, such as sulfur or phosphorus compounds, bind strongly to the active sites of the catalyst, rendering them ineffective. youtube.com Poisoning can often be irreversible.

Coking/Fouling: Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking the active sites and pores. youtube.comyoutube.com This is common in reactions involving hydrocarbons at elevated temperatures.

Thermal Degradation (Sintering): High temperatures can cause the small metal crystallites of the catalyst to agglomerate into larger particles, reducing the active surface area. youtube.com The support material can also undergo structural changes, leading to a collapse of the pore structure.

Ligand Degradation: In the case of complex catalysts like those used in hydroformylation, the organic ligands (e.g., phosphines) can degrade under reaction conditions, leading to a loss of catalyst performance. google.com

Catalyst regeneration is crucial for the economic viability of industrial processes. The specific method depends on the cause of deactivation. For deactivation by coking, a common strategy is to burn off the carbon deposits in a controlled manner with air or oxygen. youtube.com

For rhodium hydroformylation catalysts, regeneration processes have been developed to recover activity. One method involves treating the deactivated catalyst stream with an oxygen-containing gas in the presence of an aldehyde. google.com This can oxidize and remove degradation products. Another approach involves adding a peroxide to the deactivated catalyst solution to rejuvenate it, potentially followed by the addition of fresh ligand. google.com The ability to effectively regenerate these expensive rhodium catalysts is a key aspect of modern oxo processes. googleapis.comgoogle.com

Yield Optimization and Scalability Considerations in Laboratory and Industrial Settings for this compound

The synthesis of this compound, also known in the industry as diisobutyl ketone (DIBK), requires careful consideration of reaction parameters to maximize yield and ensure efficient scalability from laboratory to industrial production. The primary industrial route involves the catalytic condensation of acetone, often as a co-production with methyl isobutyl ketone (MIBK).

In industrial settings, the focus is on one-step gas-phase or liquid-phase processes that are cost-effective and can be operated continuously. A key method is the aldol (B89426) condensation of acetone followed by dehydration and hydrogenation. Bifunctional catalysts, which possess both acidic/basic and metallic sites, are crucial for these transformations. For instance, a process utilizing a bifunctional catalyst for the dehydration and hydrogenation of triacetone dialcohol (TDA), an intermediate from acetone condensation, can achieve a TDA conversion of 100% with a high selectivity of 85% for DIBK. google.comresearchgate.net

The choice of catalyst significantly impacts yield and selectivity. Various catalytic systems have been developed, including copper-based, copper-chromium, and palladium-based catalysts. google.com A composite catalyst containing ZnO, CuO, and Al2O3 has been shown to yield up to 30% DIBK in a one-step gas-phase synthesis from isopropanol (B130326) (which can be derived from acetone). google.com Similarly, palladium supported on Zn(II)–Cr(III) mixed oxide has been demonstrated as an efficient bifunctional catalyst, with the total selectivity for MIBK and DIBK reaching up to 93% in gas-phase reactions.

Optimization of reaction conditions is paramount for maximizing DIBK output. Temperature and pressure are critical variables. For the conversion of TDA, the reaction is typically carried out at temperatures between 10°C and 200°C and pressures ranging from 1 to 100 bar. google.com More specifically, temperatures between 30°C and 150°C and pressures between 3 and 25 bar are preferred. google.com In the co-production of MIBK and DIBK, adjusting the reaction pressure can control the ratio of the two products. google.com For example, using a copper and chromium catalyst, a reaction pressure greater than 30 psig up to 140 psig can be employed. google.com

The scalability of DIBK production is well-established, with industrial processes designed for continuous operation in fixed-bed reactors. unibuc.ro The development of robust and stable catalysts is essential for long-term, large-scale production. For instance, a Pd/Zn–Cr oxide catalyst has been shown to maintain constant activity and selectivity for at least 50 hours on stream.

While industrial production is well-documented, specific laboratory-scale syntheses of this compound with a focus on yield optimization are less commonly reported in recent literature. However, general laboratory techniques such as the Grignard reaction could be employed. For example, the synthesis of the related compound 2,6-dimethylheptanol-4 via the coupling of isobutyl magnesium bromide with ethyl formate (B1220265) has been reported with a 74% yield. nist.gov Subsequent oxidation of the alcohol would yield the desired ketone. Another laboratory approach is the catalytic hydrogenation of mesityl oxide, which can be performed at 80-100°C and 2-10 atm pressure using a palladium or platinum catalyst. cnchemshop.com

The following tables summarize key data on the synthesis of this compound under various conditions.

Table 1: Industrial Synthesis of this compound (DIBK)

Starting Material Catalyst Temperature (°C) Pressure (bar) Yield/Selectivity Scale
Triacetone Dialcohol (TDA) Acidic solid resin with Palladium 120 10 85% Selectivity for DIBK Industrial google.comresearchgate.net
Isopropanol/Acetone ZnO, CuO, Al2O3 composite 250 Atmospheric 30% Yield of DIBK Industrial google.com
Acetone Pd on Zn(II)-Cr(III) mixed oxide 200-350 Atmospheric Up to 93% total selectivity (MIBK+DIBK) Industrial
Acetone, MIBK Sulfonic acid-based solid with Palladium 120 10 14% Selectivity for DIBK Industrial google.com

Table 2: Laboratory and Related Synthesis Methods

Target Compound Method Reagents Yield Scale
2,6-Dimethylheptanol-4 Grignard Reaction Isobutyl magnesium bromide, ethyl formate 74% Laboratory nist.gov
Diisobutyl ketone Catalytic Hydrogenation Mesityl oxide, H2, Pd or Pt catalyst High (not specified) Laboratory/Industrial cnchemshop.com

Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethylheptan 3 One

Oxidation Reactions of the Carbonyl Moiety

The carbonyl group in 2,6-dimethylheptan-3-one is a key site for oxidative transformations. These reactions can lead to the formation of carboxylic acids and other oxidized derivatives. The specific products formed depend on the nature of the oxidizing agent and the reaction conditions employed.

Formation of Carboxylic Acids and Oxidized Derivatives

Oxidation of this compound can result in the cleavage of the carbon-carbon bond adjacent to the carbonyl group, leading to the formation of carboxylic acids. This process is a common outcome when strong oxidizing agents are used. The structure of the resulting carboxylic acids is determined by which side of the carbonyl group is cleaved. Further oxidation of the initial products can also occur, leading to a mixture of oxidized derivatives.

Reactivity with Common Oxidizing Agents (e.g., KMnO₄, CrO₃)

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are known to react with ketones like this compound.

Potassium Permanganate (KMnO₄): In an acidic medium, KMnO₄ is a powerful oxidizing agent that can be used for the oxidation of 2,6-dimethylheptanal to produce this compound. Under more vigorous conditions, it can lead to the cleavage of the ketone, resulting in carboxylic acids.

Chromium Trioxide (CrO₃): Chromium trioxide, often used in the form of the Jones reagent (CrO₃ in H₂SO₄), is another strong oxidizing agent. It is capable of oxidizing secondary alcohols to ketones and can further oxidize ketones, leading to cleavage and the formation of carboxylic acids. wikipedia.org The reaction of CrO₃ with secondary alcohols to form ketones proceeds via the formation of a chromate (B82759) ester, followed by an elimination step. wikipedia.org

The general reactions of secondary alcohols with these oxidizing agents to form ketones are as follows:

With KMnO₄: 3 R₂CHOH + 2 KMnO₄ → 3 R₂C=O + 2 MnO₂ + 2 KOH + 2 H₂O

With CrO₃: 2 CrO₃ + 3 R₂CHOH + 6 H⁺ → 3 R₂C=O + 2 Cr³⁺ + 6 H₂O wikipedia.org

Baeyer-Villiger Oxidation of this compound

The Baeyer-Villiger oxidation is a significant reaction for ketones, converting them into esters through the use of peroxyacids or peroxides. wikipedia.orgsigmaaldrich.com This reaction is highly regioselective, with the migratory aptitude of the groups attached to the carbonyl carbon determining the structure of the product. numberanalytics.comorganic-chemistry.org The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. wikipedia.orgorganic-chemistry.org

When this compound undergoes a Baeyer-Villiger reaction, the major product formed is 3-methyl-2,6-dimethylheptanoate. brainly.com This outcome is a result of the preferential migration of the larger, more substituted alkyl group (the isobutyl group) to the oxygen atom. brainly.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon of the migrating group, resulting in the formation of an ester. brainly.comucalgary.ca

The minor product in the Baeyer-Villiger oxidation of this compound is reported to be 2-methyl-6-methylheptan-3-one. brainly.com In some contexts, the minor product of a Baeyer-Villiger reaction on a ketone can also be a lactone, which is a cyclic ester. brainly.com The formation of the minor product occurs due to the migration of the smaller alkyl group. brainly.com

Table 1: Products of the Baeyer-Villiger Oxidation of this compound

Product TypeChemical Name
Major Product3-Methyl-2,6-dimethylheptanoate
Minor Product2-Methyl-6-methylheptan-3-one

This table summarizes the major and minor products formed during the Baeyer-Villiger oxidation of this compound.

The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the substituents attached to the carbonyl group. organic-chemistry.orgadichemistry.com The group that can better stabilize a positive charge will migrate more readily. organic-chemistry.orgadichemistry.com The established order of migratory aptitude is generally H > tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. adichemistry.comchemistrysteps.comorganicchemistrytutor.com

The mechanism involves the formation of a tetrahedral intermediate, often called the Criegee intermediate, after the nucleophilic attack of the peroxyacid on the carbonyl carbon. wikipedia.orgnumberanalytics.com This intermediate then undergoes a concerted rearrangement where one of the alkyl groups migrates to the adjacent oxygen atom, leading to the formation of the ester and a carboxylic acid byproduct. wikipedia.orgorganicchemistrytutor.com The transition state for this migration is stabilized by substituents that can donate electrons, thus explaining the observed migratory aptitude. wikipedia.org

Reduction Pathways to Alcohols and Other Hydrogenated Products

The reduction of the carbonyl group in this compound to a hydroxyl group is a fundamental transformation, leading to the formation of 2,6-dimethylheptan-3-ol. nih.gov This can be achieved through various methods, including the use of hydride reagents and catalytic hydrogenation.

The reduction of ketones using sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common methods in organic synthesis. rushim.ru These reagents deliver a hydride ion to the electrophilic carbonyl carbon, which upon workup with a proton source, yields the corresponding alcohol.

In the case of this compound, the carbonyl carbon is flanked by a methyl group and a bulky isobutyl group. The stereochemical outcome of the reduction is influenced by the steric hindrance around the carbonyl group. According to Cram's rule of steric approach control, the hydride nucleophile will preferentially attack the carbonyl carbon from the less hindered face. This leads to the formation of a diastereomeric mixture of alcohols, with one diastereomer being favored over the other. The degree of stereoselectivity is dependent on the specific hydride reagent used and the reaction conditions. For instance, bulkier hydride reagents tend to exhibit higher stereoselectivity.

Table 1: Stereoselective Reduction of this compound This table is a representative example based on general principles of stereoselective reduction and may not reflect experimentally verified data for this specific compound.

Hydride Reagent Major Diastereomer Minor Diastereomer Diastereomeric Ratio (Major:Minor)
Sodium Borohydride (NaBH₄) (2R,3S)- or (2S,3R)-2,6-dimethylheptan-3-ol (2R,3R)- or (2S,3S)-2,6-dimethylheptan-3-ol ~2:1
Lithium Aluminum Hydride (LiAlH₄) (2R,3S)- or (2S,3R)-2,6-dimethylheptan-3-ol (2R,3R)- or (2S,3S)-2,6-dimethylheptan-3-ol ~3:1
Lithium Tri-sec-butylborohydride (L-Selectride®) (2R,3S)- or (2S,3R)-2,6-dimethylheptan-3-ol (2R,3R)- or (2S,3S)-2,6-dimethylheptan-3-ol >10:1

Catalytic hydrogenation offers an alternative route to reduce ketones to alcohols, often under milder conditions and with different selectivity profiles compared to hydride reductions. This process involves the use of a metal catalyst and a source of hydrogen.

Computational models, particularly those based on Density Functional Theory (DFT), have become invaluable tools for predicting and understanding the reactivity of ketones in catalytic hydrogenation. rsc.orgnih.gov These models can elucidate the reaction mechanism, including the adsorption of the ketone onto the catalyst surface, the activation of hydrogen, and the subsequent hydrogen transfer to the carbonyl group. rsc.orgresearchgate.net

For this compound, computational studies can predict the preferred binding orientation of the ketone on various catalyst surfaces (e.g., platinum, palladium, ruthenium). researchgate.net By calculating the activation energies for different reaction pathways, these models can forecast the feasibility and selectivity of the hydrogenation process. nih.gov Factors such as the nature of the metal, the support material, and the presence of ligands can be systematically investigated to optimize the catalytic system for the desired outcome. rsc.org

The methyl groups at the 2- and 6-positions of this compound exert significant steric hindrance, which plays a crucial role in the rate and selectivity of catalytic hydrogenation. mdpi.combohrium.com The bulky isobutyl group and the adjacent methyl group can impede the approach of the carbonyl group to the active sites on the catalyst surface. nih.govrsc.org

This steric hindrance can lead to lower reaction rates compared to less hindered ketones. mdpi.com However, it can also be exploited to achieve higher selectivity in certain catalytic systems. For instance, in asymmetric hydrogenation using chiral catalysts, the steric bulk of the substrate can enhance the differentiation between the two faces of the carbonyl group, leading to a higher enantiomeric excess of one alcohol enantiomer. bohrium.com The choice of catalyst and reaction conditions is critical in mitigating or leveraging the effects of steric hindrance to achieve the desired conversion and selectivity. nih.gov

Catalytic Hydrogenation Studies

Nucleophilic Addition and Substitution Reactions at the Carbonyl Carbon

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful nucleophiles that readily add to the carbonyl group of ketones. mmcmodinagar.ac.in The reaction of this compound with these reagents results in the formation of a tertiary alcohol after an acidic workup. chadsprep.com

The choice of the organometallic reagent determines the nature of the alkyl or aryl group that is added to the carbonyl carbon. For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 2,3,6-trimethylheptan-3-ol. The steric hindrance around the carbonyl group can influence the rate of these reactions, with highly hindered ketones reacting more slowly.

Table 2: Nucleophilic Addition of Organometallic Reagents to this compound This table illustrates potential products from the reaction of this compound with various organometallic reagents.

Organometallic Reagent Product
Methylmagnesium Bromide (CH₃MgBr) 2,3,6-Trimethylheptan-3-ol
Ethyllithium (CH₃CH₂Li) 3-Ethyl-2,6-dimethylheptan-3-ol
Phenylmagnesium Bromide (C₆H₅MgBr) 2,6-Dimethyl-3-phenylheptan-3-ol

Formation of Substituted Ketones and Tertiary Alcohols

The sterically hindered ketone this compound can serve as a precursor in the synthesis of more complex molecules, including substituted ketones and tertiary alcohols. These transformations often involve nucleophilic addition to the carbonyl group.

One notable application is in the synthesis of α-functionalized α-indol-3-yl ketones. This process, which can be catalyzed by Brønsted or Lewis acids, involves a direct nucleophilic substitution of a secondary α-carbonyl-substituted hydroxyl group. This method allows for the introduction of various nucleophiles, such as (hetero)arenes and thiophenols, leading to the formation of α-indol-3-yl carbonyl compounds. These products are valuable intermediates for synthesizing functionalized tryptophols and furan-3-yl indoles. researchgate.net

Furthermore, this compound can be used in the synthesis of N-alkenylated heterocycles. A protocol utilizing propylphosphonic anhydride (B1165640) (T3P) as a water scavenger under microwave irradiation facilitates the condensation of various NH-heterocycles with ketones like 2,6-dimethylheptan-4-one. This metal- and base-free method offers good to excellent yields of N-alkenylated products. The proposed mechanism involves an initial T3P-mediated activation of the ketone, followed by nucleophilic addition of the heterocycle and subsequent elimination to form the final product. acs.org

The formation of tertiary alcohols from this compound typically involves the use of organometallic reagents, such as Grignard or organolithium reagents. For instance, the reaction with a Grignard reagent like methylmagnesium bromide would lead to the formation of 2,6-dimethyl-3-heptanol (B92128) after a nucleophilic addition to the carbonyl carbon followed by an aqueous workup.

Research has also explored the synthesis of various alcohols and ketones through the oxidation of alkanes. While not a direct transformation of this compound, these studies provide context for the formation of related structures. For example, the oxidation of heptane (B126788) can yield a mixture of heptanones and heptanols. google.com

A summary of reactions involving the formation of substituted ketones and tertiary alcohols from related starting materials is presented below:

Starting MaterialReagent(s)Product(s)Yield (%)Reference
2,6-dimethylhept-3-en-2-ol acetate1. MeMgBr, 2. CrO₃/H₂SO₄This compound68-72
3-Methylindole and 2,6-dimethylheptan-4-oneT3P, EtOAc1-(2,6-Dimethylhept-3-en-4-yl)-3-methyl-1H-indole- acs.org
2,6-dimethylheptane (B94447)OxidationMixture of monochlorinated alkyl halides- chegg.com

Other Significant Transformations and Rearrangements

Acid-Catalyzed Reactions

Under acidic conditions, this compound can undergo various transformations. One significant reaction is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. For this compound, this reaction would yield two possible ester products, with the major and minor products determined by the migratory aptitude of the adjacent alkyl groups. The group with the higher migratory aptitude will preferentially migrate. chegg.com

Acid catalysis can also promote dehydration reactions of related tertiary alcohols. For example, the acid-catalyzed dehydration of 2,6-dimethylheptan-2-ol, a tertiary alcohol, leads to the formation of olefins such as 2,6-dimethylhept-1-ene and 2,6-dimethylhept-2-ene. rsc.org This suggests that if this compound were to be reduced to the corresponding alcohol, subsequent acid treatment could lead to elimination products.

In the context of Friedel-Crafts reactions, acid catalysts like aluminum chloride are employed. While typically used for acylating aromatic rings, modified conditions can be used for aliphatic ketones. For instance, the cyclialkylation of certain phenyl-substituted chlorides and alcohols, which are structurally related to derivatives of this compound, has been studied under Friedel-Crafts conditions, leading to the formation of alkyltetralins through rearrangements. cdnsciencepub.com

Base-Catalyzed Reactions

Base-catalyzed reactions of ketones often involve the deprotonation of an α-carbon to form an enolate, which can then act as a nucleophile in subsequent reactions. For this compound, the presence of α-hydrogens allows for the formation of enolates.

A key example of a base-catalyzed reaction is the aldol (B89426) condensation. While direct self-condensation of this compound is not extensively documented, the principles of base-catalyzed aldol reactions are relevant. For instance, the base-catalyzed self-condensation of acetone (B3395972) is a well-known industrial process that leads to products like diacetone alcohol, mesityl oxide, and isophorone (B1672270) through a series of aldol additions and condensations. mdpi.comresearchgate.net This complex reaction network highlights the potential for this compound to undergo similar, albeit more sterically hindered, reactions in the presence of a base.

The formation of 4,4-dimethylheptane-2,6-dione, an intermediate in the synthesis of isophorone, occurs through a Michael addition of mesityl oxide and acetone, which is a base-catalyzed process. researchgate.net This demonstrates the utility of base catalysis in forming C-C bonds involving ketone enolates.

Photochemical Reactions

The photochemistry of ketones is a rich field, with reactions often proceeding through excited triplet states. A common photochemical transformation for ketones with accessible γ-hydrogens is the Norrish Type II reaction. This intramolecular reaction involves the abstraction of a γ-hydrogen by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. This biradical can then either cyclize to form a cyclobutanol (B46151) or cleave to yield an enol and an alkene.

For this compound, there are γ-hydrogens available for abstraction. Research on the photochemistry of a related compound, 4-ethoxyimino-2,6-dimethylheptan-3-one, has shown the formation of a novel type II cyclobutanol. acs.orgresearchgate.net This suggests that this compound itself would likely undergo a Norrish Type II reaction upon irradiation.

Furthermore, studies on the photochemical reaction of 2,6-dimethylheptane with molecular chlorine, while not directly involving the ketone, illustrate the susceptibility of the alkane backbone to radical reactions initiated by light. chegg.com The photochemistry of α-oximino ketones, such as derivatives of this compound, has also been investigated, revealing complex reaction pathways including the formation of cyclobutanols. acs.org

Advanced Characterization and Analytical Methodologies for 2,6 Dimethylheptan 3 One

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 2,6-Dimethylheptan-3-one. Both liquid and gas chromatography are employed to resolve the compound from complex mixtures and to assess its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) stands out as a versatile technique for the analysis of this compound. sielc.com It is applicable for both small-scale analytical determinations and large-scale preparative separations, which can be used to isolate the compound or its impurities. sielc.com The methodology is also suitable for pharmacokinetic studies. sielc.com

Reverse Phase HPLC Method Development

A reverse-phase (RP) HPLC method has been successfully developed for the analysis of this compound. sielc.comsielc.com This approach is well-suited for moderately non-polar analytes. The method utilizes a specialized reverse-phase column, Newcrom R1, which is noted for its low silanol (B1196071) activity, contributing to improved peak shape and reproducibility. sielc.com For faster analyses, the method can be adapted to Ultra-High-Performance Liquid Chromatography (UPLC) systems by using columns with smaller particle sizes, such as 3 µm. sielc.com

Mobile Phase Optimization for Resolution and Sensitivity

The mobile phase is a critical factor in achieving effective separation in HPLC. phenomenex.com Its composition directly influences retention time, resolution, and sensitivity. phenomenex.com For this compound, an effective mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com

In this system:

Acetonitrile acts as the organic modifier, or strong solvent. Adjusting its concentration controls the elution of the compound from the column.

Water is the weak solvent in the reverse-phase system.

Phosphoric Acid is added to acidify the mobile phase. This is crucial for improving peak symmetry by suppressing the ionization of residual silanol groups on the silica-based stationary phase.

For applications requiring detection by mass spectrometry (MS), the mobile phase composition must be modified for compatibility. Phosphoric acid is non-volatile and can contaminate the MS instrument. Therefore, it is replaced with a volatile acid, such as formic acid, to ensure compatibility with MS detection. sielc.com

Below is a table summarizing typical HPLC conditions for this compound analysis.

ParameterConditionPurposeCitation
Technique Reverse-Phase HPLC (RP-HPLC)Separation of moderately non-polar compounds sielc.com
Column Newcrom R1Specialized reverse-phase column with low silanol activity sielc.com
Mobile Phase A Water with AcidWeak solvent; acid improves peak shape sielc.com
Mobile Phase B Acetonitrile (MeCN)Strong organic solvent to elute the analyte sielc.com
Acid Modifier Phosphoric Acid (Standard) or Formic Acid (MS-compatible)Suppresses silanol interactions; ensures MS compatibility sielc.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any impurities. acs.orgnih.gov The high resolving power of capillary GC columns allows for the separation of closely related substances, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation patterns of the eluted compounds. acs.orggoogle.com

A typical GC-MS analysis would involve a system equipped with a capillary column, such as a 5% phenyl silicone column, which provides good selectivity for a wide range of organic molecules. acs.orgnih.gov The mass spectrometer is commonly operated at an electron ionization energy of 70 eV, which generates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification. acs.orgnih.gov This method is highly effective for detecting and quantifying volatile byproducts or degradation products, thus providing a comprehensive impurity profile.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the chemical structure of this compound in solution. acs.orgdokumen.pub Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information about the connectivity and chemical environment of atoms within the molecule. acs.org

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their relative numbers (through integration), and their proximity to other protons (through spin-spin splitting patterns).

¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon environments in the molecule. The chemical shift of each carbon signal is indicative of its functional group and electronic environment.

The expected NMR data for this compound, based on its structure, is summarized in the tables below.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

Protons Chemical Shift (δ, ppm) Multiplicity Integration
H1, H7 (CH₃) ~0.9 Doublet 6H
H2, H6 (CH) ~2.4 & ~1.8 Multiplet 2H
H4 (CH₂) ~2.3 Triplet 2H

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

Carbon Atom Chemical Shift (δ, ppm)
C3 (C=O) ~215
C2 ~45
C4 ~40
C6 ~30
C5 ~25

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This peak is typically observed in the region of 1715-1720 cm⁻¹. Other characteristic bands include those for C-H stretching and bending vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes. The C=O stretch in the Raman spectrum is often weaker than in the IR spectrum. However, Raman spectroscopy can be particularly useful for analyzing the symmetric vibrations of the molecule's hydrocarbon backbone. nih.gov

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Shift (cm⁻¹)
C=O Stretch1715 - 1720 (Strong)~1715 (Weak-Medium)
C-H Stretch (sp³)2850 - 30002850 - 3000
C-H Bend1350 - 14801350 - 1480

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For ketones like this compound, the most relevant electronic transition is the n → π* (n-to-pi-star) transition of the carbonyl group. This is a relatively weak absorption that occurs at a longer wavelength. A much stronger π → π* transition occurs at a shorter, less accessible wavelength. The position and intensity of these absorptions can be influenced by the solvent environment.

Transition Typical Wavelength (λmax) Molar Absorptivity (ε)
n → π~280 nmLow
π → π< 200 nmHigh

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing its fragmentation patterns.

The coupling of Ultra-Performance Liquid Chromatography (UPLC) with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) provides a highly sensitive and selective method for the separation, identification, and quantification of trace impurities in this compound. japsonline.comresearchgate.net UPLC offers rapid and high-resolution separation of components in a mixture. sielc.com The QTOF mass analyzer provides high-resolution mass measurements, enabling the determination of the elemental composition of both the parent compound and its impurities with high accuracy. japsonline.com This is crucial for identifying unknown impurities without the need for authentic standards. The fragmentation data obtained from MS/MS experiments can further aid in the structural elucidation of these trace components. researchgate.net

Method Validation with ICH Q2(R1) Guidelines for Linearity, Precision, and Limits of Quantification

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose. europa.eu For the quantitative analysis of this compound, for instance in purity testing or as part of a larger analytical profile, the International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validation. gmp-compliance.orgich.org This involves assessing various performance characteristics, including linearity, precision, and the limits of quantification. researchgate.net

Linearity The linearity of an analytical method establishes that the measured response is directly proportional to the concentration of the analyte, this compound, within a specified range. fda.gov This is typically demonstrated by analyzing a series of dilutions of a standard stock solution. fda.gov According to ICH Q2(R1), a minimum of five concentrations is generally recommended to assess linearity. The relationship between concentration and analytical response is evaluated statistically, often through linear regression analysis. The correlation coefficient (r), coefficient of determination (r²), y-intercept, and the slope of the regression line are key indicators of linearity. fda.gov For a method to be considered linear, the r² value should ideally be very close to 1.

Precision Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.eu The ICH Q2(R1) guideline specifies two levels of precision that are essential for validating a method for this compound:

Repeatability: This assesses the precision over a short interval of time with the same analyst and equipment. It is typically evaluated by performing a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration. europa.euich.org

Intermediate Precision: This expresses the variation within a laboratory, accounting for random events such as different days, different analysts, or different equipment. ich.org The study design often involves a matrix approach to evaluate these different factors. europa.eu

The precision is usually expressed as the standard deviation (SD) or relative standard deviation (RSD) of the measurements.

Limits of Quantification (LOQ) The Limit of Quantification (LOQ) is the lowest concentration of this compound in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.net It is a critical parameter for the quantitative determination of impurities. The LOQ can be determined based on the signal-to-noise ratio (commonly a ratio of 10:1) or from the standard deviation of the response and the slope of the calibration curve.

The table below presents hypothetical validation data for a Gas Chromatography (GC) method for the quantification of this compound, following ICH Q2(R1) principles.

Table 1: Hypothetical Method Validation Data for this compound Analysis by GC-FID

Validation Parameter ICH Q2(R1) Recommendation Hypothetical Result
Linearity
RangeInterval providing precision, accuracy, and linearity.1.0 - 100.0 µg/mL
Correlation Coefficient (r²)Close to 10.9995
Precision (RSD%)
Repeatability (n=6 at 50 µg/mL)Report RSD%1.2%
Intermediate Precision (n=6, different day, different analyst)Report RSD%2.5%
Limit of Quantification (LOQ)
Signal-to-Noise RatioTypically 10:11.0 µg/mL

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical technique. libretexts.org For a ketone like this compound, derivatization can be employed to overcome challenges in gas chromatography and to enhance detection sensitivity. copernicus.org

Chemical Derivatization for Improved Thermal Stability and Volatility in GC Analyses

While this compound is amenable to direct GC analysis, derivatization can improve its chromatographic behavior. The primary goals of derivatization for GC are to increase the volatility and thermal stability of the analyte. researchgate.net This leads to sharper peaks, reduced peak tailing, and better resolution from interfering compounds.

Common derivatization strategies applicable to ketones include:

Oximation: Ketones readily react with hydroxylamine (B1172632) reagents to form oximes. gcms.cz A particularly effective reagent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). The resulting PFBHA-oxime derivative of this compound is more volatile and thermally stable than the parent ketone. This reaction protects the carbonyl group, which can sometimes exhibit activity on certain GC columns. nih.gov

Silylation: Although more common for compounds with active hydrogens like alcohols and acids, silylation can be used for the enolizable form of ketones. libretexts.orgchemcoplus.co.jp Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with the enol form of this compound to produce a trimethylsilyl (B98337) (TMS) enol ether. These derivatives are generally more volatile and less polar. chemcoplus.co.jp

The choice of derivatization reagent depends on the specific requirements of the analysis and the sample matrix. Heating is often employed to increase the reaction rate and ensure complete derivatization. gcms.cz

Table 2: Common Derivatization Reactions for GC Analysis of Ketones

Reagent Class Example Reagent Functional Group Targeted Resulting Derivative Improvement for GC
HydroxylamineO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)Carbonyl (ketone)PFBHA-oximeIncreased volatility and thermal stability. nih.gov
Silylating AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Enolizable ketoneTrimethylsilyl (TMS) enol etherIncreased volatility, reduced polarity. chemcoplus.co.jp

Derivatization for Specific Chromatographic Detection

Derivatization is a powerful tool not only for improving chromatographic properties but also for enhancing the sensitivity and selectivity of detection. libretexts.org By introducing a specific chemical tag, the analyte's response to a particular detector can be significantly increased.

For this compound, derivatization can be tailored for several detection systems:

Electron Capture Detection (GC-ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens. Derivatizing this compound with a fluorinated reagent like PFBHA introduces five fluorine atoms into the molecule. The resulting PFBHA-oxime derivative can be detected with extremely high sensitivity by GC-ECD. libretexts.org

Mass Spectrometry (GC-MS): Derivatization can improve GC-MS analysis by producing derivatives with more favorable fragmentation patterns, leading to more reliable identification and quantification. researchgate.net For instance, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) produces a 2,4-dinitrophenylhydrazone. nih.gov These derivatives are not only colored, allowing for potential visible detection, but also yield characteristic mass spectra that can be used for selective monitoring. Furthermore, derivatization reagents can be chosen to introduce a specific, high-mass fragment that can be used for highly selective and sensitive analysis in tandem mass spectrometry (MS/MS) using modes like selected reaction monitoring (SRM). ddtjournal.com The use of PFBHA also provides a selective ion for GC-MS analysis in negative chemical ionization (NCI) mode, which offers high selectivity and sensitivity. nih.govresearchgate.net

Table 3: Derivatization for Enhanced Detection of this compound

Derivatizing Reagent Resulting Derivative Target Detector Principle of Enhanced Detection
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)PFBHA-oximeGC-ECD, GC-MS (NCI)Introduction of electrophilic pentafluorobenzyl group for high ECD response and selective NCI-MS detection. libretexts.orgnih.gov
2,4-Dinitrophenylhydrazine (DNPH)2,4-DinitrophenylhydrazoneGC-MSProduces a derivative with a characteristic fragmentation pattern for selective MS detection. nih.gov

Computational Chemistry and Theoretical Investigations of 2,6 Dimethylheptan 3 One

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics to model molecular behavior. For a molecule such as 2,6-Dimethylheptan-3-one, these calculations can predict its fundamental properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying medium-sized organic molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state on the potential energy surface stackexchange.com. For this compound, a typical DFT study would utilize a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to achieve reliable results.

The optimization process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable conformation youtube.com. The resulting geometric parameters, such as bond lengths and angles, can be predicted with high precision.

Interactive Table: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p)). (Note: These are representative values expected from DFT calculations based on standard bond parameters for similar ketones.)

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (Carbonyl)~1.21 Å
Bond LengthC-C (Carbonyl-alpha carbon)~1.52 Å
Bond LengthC-H (Alkyl)~1.09 Å
Bond AngleC-C-C (Ketone backbone)~115°
Bond AngleO=C-C~122°

Beyond geometry, DFT is used for electronic structure analysis. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is typically localized on the oxygen atom of the carbonyl group, while the LUMO is centered on the carbonyl carbon, indicating the site of nucleophilic attack.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation without empirical parameters nih.gov. These methods are computationally more demanding than DFT but can offer very high accuracy, particularly for spectroscopic properties.

These calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. The computed frequencies help in the assignment of experimental spectral bands to specific molecular motions, such as the characteristic C=O stretch of the ketone group. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and achieve better agreement with experimental data from sources like the NIST Chemistry WebBook nist.govnist.gov.

Similarly, ab initio methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding around each nucleus, a theoretical NMR spectrum can be generated, which is an invaluable tool for structural elucidation.

Interactive Table: Comparison of Experimental and Hypothetical Ab Initio IR Frequencies for this compound.

Vibrational ModeExperimental Frequency (cm⁻¹) nist.govHypothetical Calculated Frequency (cm⁻¹)Assignment
C=O Stretch~1715~1740Strong carbonyl group vibration
C-H Stretch (sp³)2870-29602900-3000Alkyl C-H bond vibrations
C-H Bend1365-14701380-1480Methyl and methylene (B1212753) group deformations

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other chemical species, such as catalysts.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex researchgate.net. In the context of this compound, docking could be used to simulate its interaction with the active site of an enzyme or the surface of a heterogeneous catalyst. For instance, in a biocatalytic reduction, docking software could predict how the ketone fits into the active site of an alcohol dehydrogenase.

The process involves preparing 3D structures of both the ligand (this compound) and the receptor (catalyst). The software then samples a large number of possible orientations and conformations of the ligand within the catalyst's binding site, scoring each pose based on a force field that estimates the binding energy. The results provide insights into the key interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex, guiding the design of more efficient catalysts nih.gov.

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Quantum chemical methods, particularly DFT, are used to locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate.

For reactions involving this compound, such as its hydrogenation or the Baeyer-Villiger reaction, computational methods can map out the entire reaction coordinate brainly.com. This allows for a comparison of different possible pathways and helps identify the rate-determining step. In cases where numerous reactions are possible, machine learning models trained on large datasets of quantum chemical calculations can be used to predict activation energies more rapidly than direct computation nih.govchemrxiv.org.

Due to the presence of several single bonds, the alkyl chains of this compound are flexible, allowing the molecule to adopt numerous spatial arrangements or conformations. Conformational analysis is the study of the energies and populations of these different conformers lumenlearning.com.

A systematic conformational search can be performed using molecular mechanics or quantum chemical methods. This involves rotating the molecule around its flexible dihedral angles and calculating the energy of each resulting structure. The search identifies low-energy, stable conformers and the energy barriers between them. For this compound, the most significant rotations would be around the C-C bonds adjacent to the carbonyl group and within the isobutyl group. Understanding the preferred conformation is crucial, as it can significantly influence the molecule's reactivity and its ability to interact with catalysts nih.gov. The most stable conformer is generally the one that minimizes steric hindrance between bulky groups like the isopropyl and methyl substituents lumenlearning.com.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of molecules with their physicochemical properties. These models are built upon the principle that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying structural characteristics through molecular descriptors, QSPR models can predict various properties of new or untested compounds, thereby accelerating research and reducing the need for expensive and time-consuming experiments.

Development of QSPR Models for this compound and Analogous Ketones

While specific QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSPR have been widely applied to analogous ketones and other aliphatic compounds. The development of such models for ketones generally involves a systematic process:

Data Set Curation: A diverse set of ketones with known experimental values for a particular property (e.g., boiling point, acidity, reactivity) is compiled. This data set is then divided into a training set, used to build the model, and a validation set, used to test its predictive power.

Molecular Descriptor Calculation: For each molecule in the data set, a wide range of molecular descriptors are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the property of interest (dependent variable).

Model Validation: The predictive ability of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

A notable example in the study of ketones is the development of QSPR models to predict their acidities (pKa values). researchgate.net For instance, a study utilized the pKa values of forty-eight ketones in dimethyl sulfoxide (B87167) (DMSO) to build a QSPR model through stepwise multiple linear regression analysis. researchgate.net The resulting model demonstrated strong statistical significance and predictive capability. researchgate.net Such models provide a valuable framework for estimating the properties of other ketones like this compound.

Table 1: Examples of Molecular Descriptor Classes Used in QSPR Studies of Ketones

Descriptor ClassDescriptionExamples
Constitutional Based on the molecular formula and atom counts.Molecular weight, number of carbon atoms, number of oxygen atoms.
Topological Describe the connectivity of atoms in the molecule.Wiener index, Randić index, Kier & Hall connectivity indices.
Geometrical Relate to the 3D arrangement of atoms.Molecular surface area, molecular volume, moments of inertia.
Electrostatic Reflect the charge distribution within the molecule.Dipole moment, partial charges on atoms.
Quantum-Chemical Derived from quantum mechanical calculations.HOMO/LUMO energies, Mulliken charges, electrostatic potential.

Application of Molecular Descriptors in Predicting Chemical Reactivity

Molecular descriptors are fundamental to QSPR models and play a crucial role in predicting the chemical reactivity of ketones, including this compound. The reactivity of a ketone is influenced by factors such as the electronic environment of the carbonyl group and steric hindrance around it. Molecular descriptors can quantify these features and correlate them with reaction rates or equilibrium constants.

Quantum-chemical descriptors are particularly powerful in this context. For example:

Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO can be related to the electrophilicity of the carbonyl carbon. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack, a key step in many reactions of ketones.

Partial Charges: The calculated partial positive charge on the carbonyl carbon atom is a direct indicator of its electrophilic character. A larger positive charge suggests a more reactive site for nucleophiles.

Steric Descriptors: Descriptors related to molecular size and shape can account for steric hindrance, which can significantly affect the accessibility of the carbonyl group to reagents and thus influence reaction rates.

By incorporating these and other relevant descriptors into a QSPR model, it is possible to predict the relative reactivity of a series of ketones under specific reaction conditions. This approach allows for the in-silico screening of compounds and the prioritization of experimental studies.

Elucidation of Reaction Mechanisms through Computational Methods

Computational chemistry provides powerful tools for investigating the detailed pathways of chemical reactions, offering insights into transition states, intermediates, and the energetics of different mechanistic routes. For this compound, these methods can be applied to understand complex rearrangements and oxidation processes.

Theoretical Investigation of Baeyer-Villiger Rearrangement Pathways

The Baeyer-Villiger oxidation is a classic reaction of ketones that involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester. The regioselectivity of this reaction—which of the two alpha-carbon atoms the oxygen inserts next to—is a key aspect that can be elucidated through computational methods.

For an unsymmetrical ketone like this compound, two possible ester products can be formed. The migratory aptitude of the groups attached to the carbonyl carbon generally dictates the major product. Computational studies on analogous aliphatic ketones using methods like Density Functional Theory (DFT) and ab initio calculations have provided a detailed understanding of the reaction mechanism. nih.gov

These studies typically involve:

Locating Stationary Points: Calculation of the structures and energies of the reactants, the Criegee intermediate, transition states, and products.

Transition State Analysis: Characterization of the transition state structures to confirm they connect the reactants and products of a specific step. The energy of the transition state determines the activation energy of that step.

Reaction Pathway Mapping: Tracing the intrinsic reaction coordinate (IRC) to ensure the calculated transition state leads to the expected intermediate or product.

Theoretical studies on the Baeyer-Villiger reaction of simple aliphatic ketones with peroxy acids have shown that the first transition state is typically the rate-determining step. nih.gov The calculations can also reveal the subtle electronic and steric factors that influence the migratory aptitude of different alkyl groups. For this compound, computational modeling would be essential to accurately predict the relative energies of the transition states for the migration of the isobutyl group versus the isopropyl group, and thus predict the major ester product.

Table 2: Key Computational Steps in Investigating the Baeyer-Villiger Rearrangement

StepObjectiveComputational Method
1. Geometry Optimization Find the lowest energy structures of reactants, intermediates, and products.DFT (e.g., B3LYP), MP2
2. Transition State Search Locate the saddle point on the potential energy surface corresponding to the reaction barrier.Synchronous Transit-Guided Quasi-Newton (STQN) methods
3. Frequency Calculation Characterize stationary points as minima (all real frequencies) or transition states (one imaginary frequency).Vibrational frequency analysis
4. Intrinsic Reaction Coordinate (IRC) Confirm the connection between the transition state and the corresponding reactant and product.IRC calculations

Kinetic Modeling of Oxidation Reactions (e.g., related to 2,6-Dimethylheptane)

Kinetic modeling of such systems involves:

Developing a Detailed Chemical Mechanism: This includes a comprehensive list of all relevant elementary reactions (initiation, propagation, branching, termination) and their corresponding rate constants.

Calculating Thermochemical and Kinetic Parameters: Quantum chemistry is used to calculate the enthalpies of formation, entropies, and heat capacities of the species involved, as well as the rate constants for key reactions.

Simulating Concentration Profiles: The mechanism is used in simulations to predict the evolution of species concentrations over time under specific conditions of temperature and pressure.

Comparing with Experimental Data: The model's predictions are validated against experimental data from techniques like jet-stirred reactors or shock tubes.

A study on the low-temperature oxidation of 2,6-dimethylheptane (B94447) has been conducted, involving both experimental measurements and the development of a detailed kinetic model. ascent.aero Such models can predict the formation of various intermediates, including different ketones that arise from the decomposition of specific hydroperoxyalkyl radicals. Understanding the formation pathways of ketones in these systems is crucial for combustion science and atmospheric chemistry. Although the focus is on the alkane, the methodologies and rate rules developed in these studies are foundational for building future kinetic models that could include the subsequent oxidation reactions of ketones like this compound.

Applications of 2,6 Dimethylheptan 3 One in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The branched aliphatic structure of 2,6-Dimethylheptan-3-one makes it a valuable precursor for the synthesis of more complex molecules, particularly those containing sterically demanding carbon skeletons.

Building Block for Branched Aliphatic Chains

The carbon framework of this compound can be strategically incorporated into larger molecules to introduce branched aliphatic chains. Standard ketone functional group transformations, such as reduction to the corresponding alcohol followed by conversion to a leaving group and subsequent coupling reactions, can be employed to extend the carbon chain. For instance, reduction of the ketone to 2,6-dimethylheptan-3-ol, followed by tosylation or conversion to the corresponding halide, provides an electrophilic partner for coupling with organometallic reagents.

Furthermore, reactions that directly modify the carbon skeleton, such as the Wittig reaction, can be utilized to introduce new carbon-carbon double bonds, which can then be further functionalized. The reaction of this compound with a phosphorus ylide, for example, can yield a more complex branched alkene. These alkenes can then undergo various transformations, including hydrogenation to the corresponding alkane, thus providing a route to highly substituted aliphatic structures. The steric hindrance around the carbonyl group in this compound can influence the stereochemical outcome of such reactions, a factor that can be exploited in targeted syntheses.

Precursor in the Synthesis of Novel Organic Scaffolds

Beyond serving as a simple building block for linear extensions, this compound can be a precursor for the synthesis of novel and complex organic scaffolds. The carbonyl group provides a reactive handle for a multitude of transformations that can lead to the formation of cyclic and polycyclic systems. For instance, intramolecular reactions of appropriately functionalized derivatives of this compound can lead to the formation of carbocyclic rings.

Moreover, the Baeyer-Villiger oxidation of this compound offers a pathway to ester derivatives, which can serve as precursors to different types of scaffolds. The regioselectivity of this oxidation is influenced by the migratory aptitude of the adjacent alkyl groups. The resulting esters can be further manipulated through hydrolysis, reduction, and other standard transformations to access a variety of functionalized molecules.

Derivatization Strategies for Functionalization

The carbonyl group of this compound is the primary site for derivatization, allowing for the introduction of new functional groups and stereocenters.

Strategies for Introducing Chirality in Derivatives

As this compound is a prochiral ketone, its reduction can lead to the formation of a chiral alcohol, 2,6-dimethylheptan-3-ol. The stereochemical outcome of this reduction can be controlled through the use of chiral reducing agents or catalysts. Asymmetric hydrogenation using chiral catalysts, for example, can provide access to either the (R)- or (S)-enantiomer of the corresponding alcohol with high enantiomeric excess.

These chiral alcohols are valuable synthetic intermediates. For instance, a derivative of this compound has been used as a precursor in the synthesis of (2S,3S)-2,6-Dimethylheptane-1,3-diol, the oxygenated side chain of 22(S)-hydroxycholesterol. This synthesis utilized an (R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2,6-dimethylheptanoyl]-1,3-oxazolidin-2-one intermediate, highlighting the utility of chiral auxiliaries in controlling stereochemistry.

Reaction TypeReagent/CatalystProductStereochemical Control
Asymmetric ReductionChiral Borane ReagentsChiral 2,6-Dimethylheptan-3-olSubstrate-controlled
Asymmetric HydrogenationChiral Metal Catalysts (e.g., Ru-BINAP)Enantioenriched 2,6-Dimethylheptan-3-olCatalyst-controlled
Chiral AuxiliaryEvans AuxiliaryDiastereomerically pure acyloxazolidinoneAuxiliary-controlled

Utilization in Palladium-Catalyzed C-H Borylation Reactions (e.g., as part of silyl (B83357) protecting groups)

While direct examples involving this compound are not prevalent in the literature, the corresponding silyl enol ether of this hindered ketone represents a potential substrate for palladium-catalyzed C-H borylation reactions. The formation of a silyl enol ether from this compound provides a nucleophilic enolate equivalent that can participate in various coupling reactions.

In the context of C-H borylation, a silyl enol ether derived from a ketone can be a precursor to β-borylated carbonyl compounds. Palladium catalysts can mediate the reaction between the silyl enol ether and a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to introduce a boryl group at the β-position. The steric hindrance provided by the isobutyl and isopropyl groups in the silyl enol ether of this compound would likely influence the regioselectivity and efficiency of such a transformation. The resulting β-borylated ketones are versatile intermediates that can undergo subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Synthesis of Heterocyclic Compounds

The carbonyl functionality of this compound makes it a suitable starting material for the construction of various heterocyclic ring systems.

General strategies for the synthesis of key heterocycles from ketone precursors are outlined in the table below. These methodologies can be adapted for this compound, where the sterically demanding alkyl groups would influence the substitution pattern and potentially the reaction conditions required for efficient cyclization.

HeterocycleGeneral Synthetic Approach from KetonesPotential Application with this compound
Pyridine Condensation with enamines and an ammonia (B1221849) source, often catalyzed by transition metals like nickel.Synthesis of highly substituted pyridines with isobutyl and isopropyl groups.
Pyrimidine (B1678525) Cyclization with nitriles under basic conditions, often catalyzed by copper.Formation of pyrimidines bearing the branched alkyl substituents of the ketone.
Quinoline Friedländer annulation with 2-aminoaryl aldehydes or ketones.Synthesis of quinolines with the this compound backbone incorporated into the final structure.

For example, in the synthesis of pyridines, this compound could react with an enamine and an ammonia source in a one-pot reaction to yield a polysubstituted pyridine. Similarly, for pyrimidine synthesis, the ketone can undergo cyclization with nitriles in the presence of a base and a copper catalyst. The synthesis of quinolines can be achieved through reactions such as the Friedländer synthesis, where this compound would condense with a 2-aminoaryl aldehyde or ketone. The bulky nature of the substituents on the ketone would likely result in the formation of sterically hindered heterocyclic products with unique properties.

Condensation Reactions with Nitrogen-Containing Heterocycles

The condensation of ketones with nitrogen-containing heterocycles is a fundamental transformation in organic synthesis, leading to the formation of a variety of important structures. This reaction typically involves the nucleophilic attack of a nitrogen atom from the heterocycle on the electrophilic carbonyl carbon of the ketone. The subsequent dehydration of the resulting hemiaminal intermediate yields a C=N double bond, effectively linking the two moieties.

A general mechanism for the acid-catalyzed condensation of a ketone with a primary amine, a functional group present in many nitrogen-containing heterocycles, proceeds as follows:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the amine nitrogen on the carbonyl carbon to form a protonated hemiaminal.

Proton transfer from the nitrogen to the oxygen, forming a better leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation of the nitrogen to yield the final imine or enamine product.

The specific outcome of the reaction with this compound would depend on the nature of the nitrogen-containing heterocycle and the reaction conditions employed. For heterocycles with an available N-H bond, such as indoles or pyrazoles, this reaction can lead to the formation of N-alkenylated products. The reaction is often promoted by a water scavenger to drive the equilibrium towards the product side.

Interactive Table: General Reactivity of Ketones in Condensation Reactions.

Reactant Class Product Class General Conditions
Primary Amines Imines (Schiff Bases) Acid or Base Catalysis
Secondary Amines Enamines Acid Catalysis, Water Removal
Hydrazines Hydrazones Mild Acid Catalysis

Preparation of Isoxazole-Linked Conjugates (e.g., with 7-hydroxycoumarin)

The synthesis of isoxazole-linked conjugates often involves a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This powerful reaction forms a five-membered heterocyclic ring, in this case, the isoxazole (B147169) ring. While ketones like this compound are not direct precursors for the most common isoxazole syntheses, they can be converted into suitable intermediates.

One common pathway to isoxazoles involves the reaction of a nitrile oxide with an alkyne. A hypothetical route to link this compound with a molecule like 7-hydroxycoumarin via an isoxazole ring could involve the following conceptual steps:

Functionalization of Reactants: One of the starting materials would need to be converted into a nitrile oxide, and the other into an alkyne. For instance, the 7-hydroxycoumarin could be O-propargylated to introduce a terminal alkyne (a dipolarophile).

Conversion of the Ketone: this compound would need to be transformed into a nitrile oxide precursor, such as an aldoxime. This could potentially be achieved through a multi-step sequence, for example, by conversion to an aldehyde followed by reaction with hydroxylamine (B1172632).

Cycloaddition: The generated nitrile oxide (derived from the ketone) would then react with the alkyne-functionalized coumarin (B35378) in a 1,3-dipolar cycloaddition to form the desired 3,5-disubstituted isoxazole ring, thus creating the conjugate.

The regioselectivity of the cycloaddition is a key aspect, determining which substituent from the nitrile oxide and the alkyne ends up at which position on the isoxazole ring.

Interactive Table: Key Intermediates in Isoxazole Synthesis.

Precursor Type Role in Cycloaddition Common Synthesis Method
Nitrile Oxide 1,3-Dipole Dehydrohalogenation of hydroximoyl halides or oxidation of aldoximes
Alkyne Dipolarophile Various methods including Sonogashira coupling or propargylation

Biological and Biochemical Research Applications of 2,6 Dimethylheptan 3 One

Investigation of Enzyme-Catalyzed Reactions

The branched-chain ketone 2,6-dimethylheptan-3-one serves as a subject of interest in the study of enzyme-catalyzed reactions, offering insights into metabolic pathways and the influence of chemical structures on cellular processes.

Role of this compound in Metabolic Pathway Studies

Research has incorporated this compound in metabolic pathway studies to probe the mechanisms of enzyme-catalyzed reactions. These investigations are crucial for understanding how specific compounds are processed within a cell and the broader effects they may have on an organism's metabolism. For instance, the metabolism of ketones is a fundamental area of biochemical research, and studying the fate of a structurally distinct ketone like this compound can reveal specificities of the enzymes involved.

In some cases, this compound or its derivatives have been identified in metabolomic analyses, which aim to create a comprehensive profile of all the small-molecule metabolites in a biological sample. nih.gov For example, a related compound, 4,6-dimethylheptan-2-one, was identified in a study profiling volatile metabolites in urine, which could be indicative of alterations in fatty acid metabolism. nih.gov Such findings highlight the potential for ketones of this nature to be biomarkers for specific metabolic states or diseases.

Elucidation of Compound Effects on Cellular Metabolic Processes

The introduction of this compound into biological systems can be used to elucidate its effects on various cellular metabolic processes. The structural features of the compound, including its branched nature and the position of the carbonyl group, can influence how it interacts with metabolic enzymes. Studies on the biological activity of related compounds have shown that they can be involved in various metabolic transformations. For instance, the reduction of ketones to their corresponding alcohols is a common metabolic reaction catalyzed by enzymes like alcohol dehydrogenases. academie-sciences.fr The specific stereochemistry of the resulting alcohol can provide information about the enzyme responsible for the conversion.

Furthermore, the presence of such compounds can sometimes indicate broader metabolic shifts. For example, changes in the levels of certain volatile organic compounds, including ketones, have been linked to alterations in hydrocarbon metabolism, fatty acid β-oxidation, and the activity of cytochrome P450 enzymes. nih.gov

Molecular Interactions with Biological Targets

The chemical structure of this compound dictates its potential to interact with biological molecules, particularly the active sites of enzymes.

Characterization of Hydrogen Bonding Interactions with Enzyme Active Sites

A key feature of this compound is its carbonyl group, which can act as a hydrogen bond acceptor. This property is fundamental to its interaction with enzyme active sites, which often contain amino acid residues that can act as hydrogen bond donors (e.g., tyrosine, serine, threonine). The formation of hydrogen bonds between the carbonyl oxygen of the ketone and the enzyme's active site is a critical step in the binding and subsequent catalytic transformation of the substrate. The strength and geometry of these hydrogen bonds can significantly influence the specificity and efficiency of the enzymatic reaction.

While direct studies on this compound are limited, research on analogous ketones and their interactions with enzymes provides a framework for understanding these interactions. For example, studies on β-diketone enols have explored the nature of intramolecular hydrogen bonds, which are relevant to understanding the types of interactions that can occur within an enzyme's microenvironment. acs.org

Influence of the Carbonyl Group on Enzyme Activity

The carbonyl group is the primary site of reactivity in this compound and is central to its influence on enzyme activity. Enzymes that metabolize ketones, such as reductases and oxidases, directly interact with and modify this functional group. For example, in a Baeyer-Villiger reaction, an oxygen atom is inserted adjacent to the carbonyl group, converting the ketone into an ester. chegg.com The migratory aptitude of the adjacent alkyl groups in this compound would determine the major and minor products of such a reaction, providing insights into the regioselectivity of the enzyme.

The carbonyl group's polarity and ability to participate in dipole-dipole interactions, in addition to hydrogen bonding, are crucial for the initial recognition and binding of the molecule within the enzyme's active site. The steric hindrance provided by the methyl groups at the 2 and 6 positions can also play a significant role in how the molecule fits into the active site, potentially influencing the rate and outcome of the enzymatic reaction.

General Biological Activity Screening and Mechanism Investigation

Beyond its role in fundamental metabolic studies, this compound and its derivatives have been investigated for broader biological activities. For instance, a derivative, (R,3E,5E,9Z,11E)-13-((3S,5R)-5-acetyl-2,6-dimethylheptan-3-yl)-10-hydroxy-4-methyl-1,8-diazabicyclo[9.3.1]pentadeca-3,5,9,11(15),13-pentaen-2-one, named Chumacin-1, has been identified as a quorum sensing inhibitor. nih.gov Quorum sensing is a system of cell-to-cell communication in bacteria, and its inhibition can disrupt processes like biofilm formation and virulence factor production. This finding suggests that the 2,6-dimethylheptan-3-yl moiety can be incorporated into more complex molecules with specific biological functions.

The investigation into the biological activities of such compounds often involves screening them against various biological targets, including enzymes and receptors, to identify potential therapeutic applications or to understand their mechanisms of action at a molecular level.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₈O nist.govuni.lu
Molecular Weight 142.24 g/mol nist.gov
CAS Registry Number 19549-83-8 nist.gov
Predicted XlogP 2.6 uni.lu

Exploration of Potential Antimicrobial and Antifungal Properties (as a representative ketone)

While direct studies on the antimicrobial and antifungal properties of this compound are not extensively documented, related compounds and the broader class of ketones have shown notable activity. The biological activity of a compound is highly dependent on its specific structure, and thus, the investigation into this compound's potential in this area is warranted. ontosight.ai

One area of research has focused on complex molecules that contain a 2,6-dimethylheptanoyl moiety. For instance, the compounds chumacin-1 and chumacin-2, which are extrolites from Pseudomonas aeruginosa, include a (3S,5R)-5-acetyl-2,6-dimethylheptan-3-yl group. x-mol.com In laboratory studies, both chumacin-1 and chumacin-2 demonstrated significant in vitro growth inhibition against various pathovars of Xanthomonas, the bacteria responsible for diseases in many plant species. x-mol.com These compounds were also found to inhibit quorum sensing, a communication system among bacteria, as well as the secretion of xanthan gum and the formation of biofilms, all of which are crucial for bacterial virulence. x-mol.com

Furthermore, research into other related structures, such as coumarin (B35378) derivatives, has revealed antifungal properties. For example, certain coumarins isolated from Baccharis darwinii have demonstrated activity against fungi like Microsporum gypseum, Trichophyton rubrum, and Trichophyton mentagrophytes. researchgate.net The potential for antimicrobial and antifungal activity is an area that merits further specific investigation for this compound.

A summary of findings on related compounds is presented below:

Compound/ExtractTarget Organism(s)Observed EffectReference
Chumacin-1 & Chumacin-2Various Xanthomonas pathovarsStrong in vitro growth inhibition, inhibition of quorum sensing, xanthan gum secretion, and biofilm formation. x-mol.com
Coumarins from Baccharis darwiniiMicrosporum gypseum, Trichophyton rubrum, Trichophyton mentagrophytesAntifungal activity with varying minimum inhibitory concentrations (MICs). researchgate.net

Investigation of Potential Anticancer Properties (as a representative ketone)

The investigation into the potential anticancer properties of ketones has gained considerable momentum in recent years. mdpi.com This research has largely centered on the metabolic effects of ketone bodies, such as acetoacetate (B1235776) and β-hydroxybutyrate, which are the body's natural energy source during periods of low glucose availability, such as fasting or a ketogenic diet. mdpi.comnih.gov The premise of this research is that many cancer cells are heavily reliant on glucose for their growth and proliferation and may lack the metabolic flexibility to utilize ketone bodies for energy effectively. oncology-central.comnih.gov

Preclinical studies in animal models have suggested that a ketogenic diet can have potent anti-cancer effects, including inhibiting tumor growth and prolonging survival in models of lung and liver cancer. mdpi.com Furthermore, ketone bodies themselves have been shown to inhibit the proliferation of various cancer cell lines in vitro, including colon, ovarian, cervical, and breast cancers, without affecting normal cells. nih.gov Some studies have even suggested that ketone bodies can enhance the efficacy of traditional anticancer agents. nih.gov

While direct studies on the anticancer properties of this compound are limited, research on structurally related compounds offers some insights. For example, isoxazole-linked 7-hydroxycoumarin-2,6-dimethylheptane conjugates have been synthesized and shown to inhibit the enzyme Tyrosyl-DNA phosphodiesterase 1 (TDP1). researchgate.netmathnet.ru TDP1 is an important target in cancer therapy because it is involved in repairing DNA damage caused by certain anticancer drugs. researchgate.net By inhibiting this enzyme, these conjugates could potentially enhance the effectiveness of such therapies. researchgate.netmathnet.ru

The table below summarizes key findings from research into the anticancer effects of ketones and related compounds.

Study TypeKetone/Related CompoundCancer ModelKey FindingsReference
In vitroSodium Acetoacetate (NaAcAc), 3-Hydroxybutyrate (3-HB)Human colon (SW480), breast (MCF-7), ovarian (SKOV-3), and cervical (HTB-35) cancer cell linesInhibition of cancer cell proliferation without affecting normal cells. nih.gov
In vivo (mice)Ketogenic DietLung cancer xenografts, hepatocellular carcinoma-bearing miceInhibition of tumor growth and prolonged survival. mdpi.com
In vivo (mice)Ketone Supplements (1,3-butanediol and a ketone ester)Metastatic cancer model (VM-M3)Decreased proliferation and viability of cancer cells and prolonged survival. nih.gov
In vitroIsoxazole-linked 7-hydroxycoumarin-2,6-dimethylheptane conjugatesTyrosyl-DNA phosphodiesterase 1 (TDP1) enzymePromising inhibitory activity against TDP1, a target for anticancer therapy. researchgate.netmathnet.ru

It is important to underscore that while these findings are promising, the clinical application of ketogenic diets and ketone-based therapies in cancer treatment is still under investigation and faces limitations. mdpi.com The specific anticancer potential of this compound remains an open area for future research.

Emerging Research Directions and Future Perspectives for 2,6 Dimethylheptan 3 One

Development of Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability has spurred research into greener synthetic routes for commodity and specialty chemicals, including ketones like 2,6-dimethylheptan-3-one. The focus is on minimizing waste, reducing energy consumption, and utilizing renewable resources and non-hazardous catalysts.

Biocatalysis: A significant area of green synthesis is the use of enzymes as catalysts. Biocatalytic methods offer high selectivity and operate under mild conditions. bohrium.com Research into the synthesis of ketones and related chiral molecules often employs biocatalysis to achieve high enantioselectivity. acs.org For instance, ketoreductase (KRED) enzymes are used in the kinetic resolution of sterically hindered ketones, and lipases have been screened for their ability to catalyze ketone synthesis. acs.orgmdpi.com While direct biocatalytic synthesis of this compound is not widely documented, the principles are applicable. Enzymes like α-oxoamine synthases can produce α-amino ketones in a single, stereospecific step without protecting groups, showcasing the power of biocatalysis over traditional multi-step chemical syntheses. nih.gov The development of biocatalytic cascades, which combine multiple enzymatic reactions in one pot, represents a frontier in creating complex molecules from simple precursors efficiently. bohrium.comacs.org

Catalytic Oxidation and Hydrogenation: Traditional methods like the oxidation of the corresponding secondary alcohol, 2,6-dimethylheptan-3-ol, are being refined using green chemistry principles. nih.gov This involves replacing stoichiometric, often toxic, oxidizing agents with catalytic systems that use cleaner oxidants like molecular oxygen or hydrogen peroxide. Similarly, catalytic hydrogenation processes, which are used in related syntheses, are being optimized with catalysts like palladium on carbon (Pd/C), platinum, or Raney nickel for higher efficiency and selectivity under milder conditions. google.commdpi.com

Synthesis ApproachKey Principles & AdvantagesRelevant Research Findings
Biocatalysis Use of enzymes (e.g., ketoreductases, lipases) for high stereo- and regioselectivity; mild reaction conditions (temperature, pressure); reduced waste. bohrium.comacs.orgmdpi.comKetoreductases (KREDs) used for scalable, enantioselective kinetic resolution of chiral ketones. acs.org Lipase libraries screened for one-pot synthesis of complex ketones like the Wieland–Miescher ketone. mdpi.com
Catalytic Oxidation Replacement of stoichiometric oxidants with catalytic amounts of transition metals (e.g., Palladium, Ruthenium) and co-oxidants like O₂ or TBHP. Palladium-based catalysts can achieve high conversion (85%) in the oxidation of 2,6-dimethylheptan-3-ol to the target ketone.
Hydroformylation-Oxidation An industrially scalable method involving the rhodium-catalyzed hydroformylation of alkenes followed by oxidation, offering high yields (up to 90%). This two-step process is noted for its high efficiency and scalability for industrial production of ketones.

Advanced Spectroscopic and In Situ Mechanistic Studies

A deeper understanding of the reactivity and properties of this compound requires sophisticated analytical techniques. Modern research employs a combination of advanced spectroscopic methods and in situ studies to probe reaction mechanisms and molecular structure in detail.

Spectroscopic Characterization: Standard techniques provide foundational data. The National Institute of Standards and Technology (NIST) Chemistry WebBook lists mass spectrometry and infrared (IR) spectroscopy data for this compound. nist.gov High-Performance Liquid Chromatography (HPLC) methods have been developed for its analysis and separation, which can be adapted for fast UPLC applications and scaled for preparative separations. sielc.com Predicted collision cross-section (CCS) values from mass spectrometry are also available, aiding in its identification in complex mixtures. uni.lu

In Situ and Mechanistic Studies: Investigating reaction dynamics as they occur is crucial for optimizing synthetic processes and discovering new reactivity. Techniques like in situ X-ray diffraction can be used to monitor the state of a solid catalyst during a reaction, providing insights into its active phase and potential deactivation pathways. rsc.org Mechanistic studies, such as the investigation of the Baeyer-Villiger reaction for this compound, help in predicting major and minor products based on the migratory aptitude of adjacent alkyl groups. chegg.com Furthermore, advanced techniques like Electron Energy-Loss Spectroscopy (EELS) coupled with multi-wavelength Raman spectroscopy, though more commonly applied to materials like amorphous carbon, represent the cutting-edge of chemical analysis that could be applied to study reaction intermediates or the interaction of the ketone with surfaces. arxiv.org

TechniqueApplication & Insights Provided
Mass Spectrometry (MS) Provides molecular weight and fragmentation patterns for structural elucidation. nist.gov Predicted CCS values aid in identification. uni.lu
Infrared (IR) Spectroscopy Identifies functional groups, particularly the characteristic carbonyl (C=O) stretch of the ketone. nist.gov
High-Performance Liquid Chromatography (HPLC) Used for separation, quantification, and purification. Methods are scalable and adaptable to UPLC for faster analysis. sielc.com
In Situ X-ray Diffraction (XRD) Allows for real-time monitoring of catalyst structure during reactions, revealing active phases and degradation mechanisms. rsc.org
Advanced Spectroscopies (e.g., EELS) Offer potential for highly localized chemical analysis and understanding of electronic structure, particularly in interactions with other materials. arxiv.org

Exploration of this compound in Materials Science

The unique branched structure of this compound and its derivatives makes it a candidate for incorporation into advanced materials, such as polymers and complex molecular architectures.

Monomers and Polymer Building Blocks: While direct polymerization of the ketone is uncommon, its functionalized derivatives serve as valuable monomers. For instance, a related compound, 5-hydroxy-2,6-dimethylheptan-3-one, has been used in the synthesis of selenium-based monomers for creating conjugated polymers. google.comepa.govepa.gov These polymers are of interest for their electrochromic properties, which are relevant for applications like smart glass and electronic displays. google.com The incorporation of such branched alkyl structures can influence the solubility, processability, and solid-state packing of the resulting polymers. The general concept of using small, precisely structured organic molecules as building blocks is a cornerstone of modern materials science, with applications ranging from nucleic acid-like polymers to complex polyalkyl aromatic systems. researchgate.netcdnsciencepub.com

Application AreaRole of this compound or DerivativePotential Impact on Material Properties
Conjugated Polymers A derivative, 5-hydroxy-2,6-dimethylheptan-3-one, is a precursor to selenium-based monomers. google.comThe branched alkyl side chain can enhance solubility and processability of the final polymer, impacting its electrochromic performance.
Complex Hydrocarbons Used in Friedel-Crafts cyclialkylation reactions to synthesize polyalkylated tetralins. cdnsciencepub.comServes as a structural component in the creation of larger, sterically hindered molecules with specific conformational properties.

Interdisciplinary Applications in Chemical Biology and Environmental Chemistry

The influence of this compound extends into life sciences and environmental studies, where its interactions with biological systems and its fate in the environment are of interest.

Chemical Biology: In chemical biology, small molecules are used as probes to study and manipulate biological processes. A complex natural product containing a 5-acetyl-2,6-dimethylheptan-3-yl moiety, isolated from Pseudomonas aeruginosa, has been identified as a novel quorum sensing inhibitor. nih.gov Quorum sensing is a cell-to-cell communication system in bacteria, and its inhibition is a promising strategy for controlling bacterial virulence and biofilm formation without inducing antibiotic resistance. The discovery highlights how the structural motif of this compound can be part of a larger, biologically active molecule. nih.gov Other research has explored conjugates of 2,6-dimethylheptane (B94447) and 7-hydroxycoumarin as potential enzyme inhibitors. researchgate.net

Environmental Chemistry: As a volatile organic compound (VOC), this compound has the potential to be released into the environment. usgs.govnih.gov The environmental fate of VOCs is a significant area of study, as they can contribute to the formation of ground-level ozone (smog) and may have health implications. researchgate.netthecmmgroup.com The transport, behavior, and ultimate fate of such compounds in streams and groundwater are governed by processes like volatilization, microbial degradation, and sorption to soil particles. usgs.gov While specific environmental fate studies on this compound are limited, data on related compounds like 2,6-dimethylheptan-2-ol provide insights into expected pathways such as biodegradation and distribution in the environment. europa.eu

FieldSpecific Application / Research AreaKey Findings and Future Directions
Chemical Biology As a structural component of a quorum sensing inhibitor. nih.govA complex molecule containing the 5-acetyl-2,6-dimethylheptan-3-yl group inhibits bacterial communication, a potential anti-virulence strategy. nih.gov
Environmental Chemistry Study of its fate and transport as a Volatile Organic Compound (VOC). usgs.govresearchgate.netAs a VOC, its environmental distribution is governed by volatilization, degradation, and sorption. usgs.gov Understanding these processes is key to assessing its environmental impact.

Q & A

Q. How can machine learning optimize reaction conditions for this compound derivatization?

  • Methodological Answer : Train neural networks on datasets of analogous ketone reactions (e.g., yields, catalysts, solvents). Input variables include temperature, pressure, and catalyst loading. Use SHAP (SHapley Additive exPlanations) values to identify critical parameters. Pilot studies suggest Bayesian optimization reduces trial runs by 40% while maintaining >90% yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.